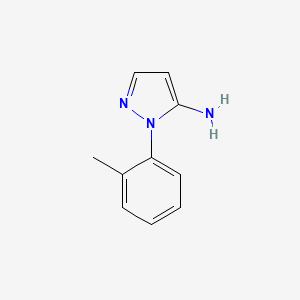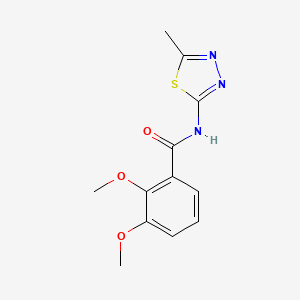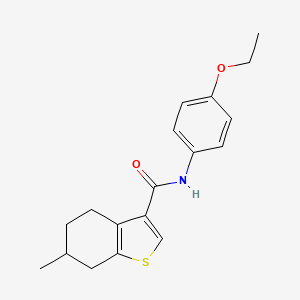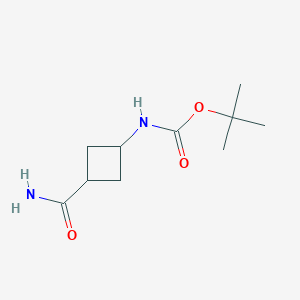![molecular formula C19H16N4O4 B2874633 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide CAS No. 1396751-25-9](/img/structure/B2874633.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzo[d][1,3]dioxole group, an indazole group, and an azetidine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific research or experimental data, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the functional groups it contains. These can include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Therapeutic Agents
Compounds with benzazoles and derivatives, including guanidine moieties like 2-aminobenzimidazole, exhibit a wide range of biological activities and are used in clinical applications. Synthetic chemists focus on developing new procedures to access these compounds, which can modify biological activity and potentially serve as therapeutic agents. The synthesis of 2-guanidinobenzazoles (2GBZs) with various modifications and functionalizations highlights the chemical versatility and therapeutic potential of these compounds (M. Rosales-Hernández et al., 2022).
Functional Chemical Groups for CNS Acting Drugs
Heterocycles with nitrogen, sulfur, and oxygen atoms form a significant class of organic compounds with potential CNS activity. Compounds with these functional groups may serve as lead molecules for synthesizing compounds with CNS activity. The identification of such functional chemical groups points towards the synthesis of novel CNS acting drugs (S. Saganuwan, 2017).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives have been studied for their in vitro and in vivo antifungal activity. These compounds have shown potential in anti-Candida activity and possess immunomodulating activity, suggesting that they can significantly increase in vivo efficacy through direct antifungal effects combined with the capability to stimulate the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).
Conversion to Potent CNS Drugs
Benzimidazole, imidazothiazole, and imidazole compounds, used in chemotherapy, have CNS side effects. There is a need for synthesis of more potent CNS drugs due to the increase in CNS diseases. This highlights the potential for modifying azole groups to develop potent CNS acting drugs (S. Saganuwan, 2020).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives have shown a wide variety of biological activities, making them of great interest in the development of novel therapeutic agents. The therapeutic applications of these compounds include promising anticancer and anti-inflammatory activities, highlighting the pharmacological importance of the indazole scaffold (Ireen Denya et al., 2018).
Antimicrobial Scaffolds from Plant Defence Metabolites
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with potential as antimicrobial scaffolds. Their role in plant defense against biological threats and their effectiveness as antimicrobial agents suggest the potential for developing new antimicrobial compounds based on the 1,4-benzoxazin-3-one backbone (Wouter J. C. de Bruijn et al., 2018).
Microwave-assisted Synthesis of Benzoxazoles
The microwave-assisted synthesis technique is beneficial for the synthesis of benzoxazole derivatives, which have shown a broad range of pharmacological properties. This review focuses on the synthesis of benzoxazole derivatives under different reaction conditions, highlighting the effectiveness of microwave-assisted techniques in modern chemistry (M. Özil & E. Menteşe, 2020).
Antimicrobial and Antiviral Agents from Benzothiazole Derivatives
Benzothiazole derivatives exhibit a broad spectrum of therapeutic capabilities, including antiviral and antimicrobial activities. The examination of bioactive benzothiazole derivatives against severe causative agents like SARSCoV-2 suggests their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development (M. B. Elamin et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(21-14-3-1-12-7-20-22-15(12)6-14)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-7,13H,8-10H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFRJBZZTAGESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)


![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)
![1-(4-Chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2874563.png)

![(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2874566.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)


![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)
